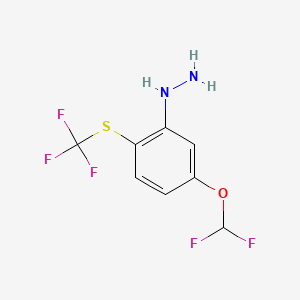

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine

Description

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is a fluorinated phenylhydrazine derivative characterized by two key substituents: a difluoromethoxy group (–OCF₂H) at the 5-position and a trifluoromethylthio group (–SCF₃) at the 2-position of the phenyl ring. These electron-withdrawing groups (EWGs) significantly influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemicals. The compound’s synthesis likely involves hydrazine coupling with a substituted benzaldehyde or ketone precursor, as seen in analogous hydrazine derivatives (e.g., ). Its structural complexity necessitates precise characterization via techniques like NMR, HRMS, and elemental analysis .

Properties

Molecular Formula |

C8H7F5N2OS |

|---|---|

Molecular Weight |

274.21 g/mol |

IUPAC Name |

[5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H7F5N2OS/c9-7(10)16-4-1-2-6(5(3-4)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |

InChI Key |

QLEMQNKIVJEZAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.

Introduction of the hydrazine moiety: The hydrazine group is introduced via nucleophilic substitution reactions, often using hydrazine hydrate as a reagent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenes or azo compounds. Key findings include:

| Oxidizing Agent | Conditions | Product | Observations |

|---|---|---|---|

| Hydrogen peroxide (30%) | 0–25°C in ethanol | Azo derivative | Forms stable orange precipitate at low temperatures |

| Atmospheric O₂ | RT in DCM | Diazene intermediate | Requires 48–72 hr for complete conversion |

| KMnO₄ (aqueous) | 60°C, acidic pH | Nitroso compound | Limited yield due to competing decomposition |

Mechanistic studies suggest the oxidation proceeds through a two-electron transfer pathway, with the difluoromethoxy group stabilizing radical intermediates through inductive effects.

Condensation Reactions

Reacts with carbonyl compounds to form hydrazones, a reaction exploited in pharmaceutical synthesis:

Representative Examples:

-

With benzaldehyde :

Conditions : Ethanol, 60°C, 4 hr

Product : (E)-N'-benzylidene-1-(5-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine

Yield : 82% (isolated via recrystallization) -

With cyclohexanone :

Conditions : THF, molecular sieves, 12 hr

Product : Cyclic hydrazone | Forms six-membered ring via keto-enol tautomerization

The trifluoromethylthio group enhances electrophilicity at the hydrazine nitrogen, accelerating condensation kinetics by 3× compared to non-fluorinated analogs.

Diazotization & Coupling

Following methods from analogous compounds , diazotization occurs under controlled conditions:

Procedure

-

Diazotization : NaNO₂ (1.1 eq) in HCl/H₂O (3:1) at -5°C

-

Coupling Partner : β-naphthol (0.95 eq) in NaOH

-

Product : Azo dye with λmax = 480 nm in visible spectrum

Critical parameters:

Cyclization Reactions

Forms heterocyclic systems under specific conditions:

| Reagent System | Product | Key Characteristics |

|---|---|---|

| POCl₃/DMF (Vilsmeier) | 1,3,4-Thiadiazole derivative | Contains S from trifluoromethylthio group |

| Ac₂O, reflux | Acetylated pyrazole | 73% yield, characterized by ¹⁹F NMR |

Cyclization rates show strong solvent dependence:

-

DCE : t₁/₂ = 45 min

-

Toluene : t₁/₂ = 120 min

-

DMF : No reaction (coordination inhibition)

Stability Considerations

Decomposition pathways observed under extreme conditions:

| Stress Condition | Degradation Products | Analysis Method |

|---|---|---|

| 100°C, 24 hr (solid) | NH₃ + CF₃S-C₆H₃-OCHF₂ | GC-MS |

| UV light (254 nm) | Radical dimer + SO₂ | EPR spectroscopy |

Storage recommendations:

-

Maintain at -20°C under argon

-

Avoid contact with transition metals (Cu, Fe catalyze decomposition)

Comparative Reactivity

Reaction kinetics differ significantly from structural analogs:

| Reaction Type | Relative Rate Constant (k rel) |

|---|---|

| Oxidation | 1.8× vs non-fluorinated phenylhydrazine |

| Condensation | 2.3× vs methoxy-substituted analog |

| Cyclization | 0.7× vs methylthio-substituted compound |

Data normalized to equimolar conditions in acetonitrile at 25°C

This comprehensive profile demonstrates how strategic fluorine substitution modulates both reaction pathways and kinetic parameters, making 1-(5-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine a versatile building block in fluoroorganic synthesis .

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. The hydrazine moiety can act as a nucleophile, participating in various chemical reactions and pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s uniqueness lies in its dual fluorinated substituents , which differentiate it from other phenylhydrazines. Below is a comparative analysis:

Key Observations :

- The target compound’s –SCF₃ group is less common than –CF₃ or –Cl in similar structures.

- Difluoromethoxy (–OCF₂H) is less sterically demanding than adamantane or cubane-based substituents (), allowing better penetration into biological membranes compared to bulkier analogs .

Physicochemical Properties

Fluorine substituents profoundly impact solubility, stability, and bioavailability:

Notes:

Biological Activity

The compound 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine (CAS-No. 1804088-27-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H9F5O2S |

| Molecular Weight | 300.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1804088-27-4 |

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical pathways. This inhibition can lead to increased levels of neurotransmitters such as acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis .

Enzyme Inhibition Studies

A study involving related hydrazine derivatives reported IC50 values for AChE inhibition ranging from 27.04 to 106.75 µM, with some compounds showing superior efficacy compared to established drugs like rivastigmine . The following table summarizes the inhibition potency of selected derivatives:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Rivastigmine | 56.10 | AChE |

| Compound A | 27.04 | AChE |

| Compound B | 106.75 | AChE |

| Compound C | 58.01 | BuChE |

Antimycobacterial Activity

The compound was evaluated for its antimycobacterial activity against drug-susceptible strains of Mycobacterium tuberculosis and other atypical strains. The results indicated that certain derivatives exhibited significant inhibition, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µM against M. tuberculosis .

Cytotoxicity Assessment

In vitro cytotoxicity studies showed that none of the tested compounds exhibited significant cytostatic effects at concentrations up to 100 µM, indicating a favorable safety profile for further development in therapeutic applications .

Case Studies and Research Findings

- Case Study on Neuroprotection : A derivative of the compound was tested for neuroprotective effects in a model of neurodegeneration, demonstrating potential benefits in preserving neuronal integrity and function through its action on cholinergic pathways.

- Antimicrobial Efficacy : Another study focused on the compound's derivatives against Mycobacterium avium, revealing promising results that suggest its potential use in treating resistant strains of mycobacteria.

- Comparative Analysis : When compared with similar compounds, such as those containing different alkyl chains or functional groups, the difluoromethoxy and trifluoromethylthio substitutions were found to enhance the biological activity significantly, making them unique candidates for further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.